![molecular formula C22H23N5OS B2608901 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 1359010-23-3](/img/structure/B2608901.png)
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The key steps include the formation of the triazoloquinoxaline core and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.
Aplicaciones Científicas De Investigación
Structure
The compound features a triazoloquinoxaline scaffold , characterized by:
- A triazole ring fused to a quinoxaline structure.
- A sulfanyl group that enhances its reactivity.
- An acetamide functional group that may influence its pharmacological properties.
Molecular Formula
The molecular formula for this compound is C18H22N4OS, with a molecular weight of approximately 358.46 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as anticancer agents . The compound has been shown to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : It acts by inducing apoptosis through the activation of pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Lines Tested : The compound has demonstrated effectiveness against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines .
Antimicrobial Properties
The triazoloquinoxaline derivatives exhibit significant antimicrobial activity :
- Antiviral and Antibacterial Effects : Compounds from this class have shown efficacy against various pathogens, suggesting a broad-spectrum antimicrobial potential .
- Mechanism : The presence of the triazole moiety is believed to enhance binding affinity to microbial targets, disrupting their function and leading to cell death .
Neuroprotective Effects
Emerging research indicates that these compounds may also possess neuroprotective properties :
- They have been investigated for their ability to modulate neuroinflammation and protect neuronal cells from oxidative stress .
- Potential applications include treatment strategies for neurodegenerative diseases.
Synthesis Pathways
The synthesis of 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves several key steps:
- Formation of the Quinoxaline Scaffold : This can be achieved through the cyclization of appropriate precursors like o-phenylenediamine with oxalic acid.
- Introduction of the Triazole Ring : This is accomplished via reactions with hydrazine derivatives or similar reagents.
- Functionalization : The final compound is obtained by introducing the trimethylphenyl and acetamide groups through nucleophilic substitution reactions or acylation techniques.
Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of various [1,2,4]triazolo[4,3-a]quinoxaline derivatives:
- The compound was tested against multiple cancer cell lines.
- Results indicated that specific substitutions on the quinoxaline scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics like Etoposide .
Study 2: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial properties of triazoloquinoxaline derivatives:
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits cell proliferation. Molecular docking studies have shown that it binds effectively to the DNA active site, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar compounds include other triazoloquinoxaline derivatives such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity but differ in their core structure and specific biological activities.
Triazolophthalazine derivatives: Known for their potent inhibitory effects on PCAF bromodomain, these compounds have a different mechanism of action compared to triazoloquinoxaline derivatives.
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of the triazoloquinoxaline core and the sulfanyl and acetamide groups, which contribute to its potent biological activities .
Actividad Biológica
The compound 2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the triazoloquinoxaline scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential as an antimicrobial, anticancer, and neuropharmacological agent.
Chemical Structure and Synthesis
The compound can be classified under the triazoloquinoxaline derivatives. The synthesis typically involves the reaction of 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline with a sulfanyl group and a trimethylphenyl acetamide moiety. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Triazoloquinoxaline derivatives have been evaluated for their antimicrobial properties. Studies indicate that compounds within this class exhibit significant antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds derived from the triazoloquinoxaline scaffold demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives showed promising antifungal effects against species like Candida albicans .
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has been extensively studied:
- Cytotoxicity : Compounds such as 16a and 16b exhibit cytotoxic activities in the micromolar range (3158 nM and 3527 nM respectively), while others have shown lower EC50 values indicating higher potency .
- Mechanism of Action : These compounds have been reported to act as DNA intercalators and topoisomerase II inhibitors, disrupting cancer cell proliferation . For instance, a derivative was noted for its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 .
Neuropharmacological Activity
Research has also highlighted the neuropharmacological effects of quinoxaline derivatives:
- Anxiolytic Effects : Certain derivatives have shown anxiolytic properties comparable to diazepam at specific dosages .
- Anticonvulsant Activity : Some compounds exhibited significant anticonvulsant effects in animal models .
Case Studies
Study | Compound Tested | Biological Activity | Findings |
---|---|---|---|
El-Attar et al. (2015) | Various triazoloquinoxalines | Antimicrobial | Effective against S. aureus and E. coli; yield > 80% in synthesis |
Ezzat et al. (2023) | Compound 17a | Anticancer | EC50 = 365 nM; induces apoptosis via cell cycle arrest |
Badran et al. (2003) | Quinoxaline derivatives | Neuropharmacological | Significant anxiolytic effects observed; LD50 between 74-160 mg/kg |
Propiedades
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-5-18-25-26-21-22(23-16-8-6-7-9-17(16)27(18)21)29-12-19(28)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZIHMWJZWFIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.